Cas no 2137142-73-3 ((3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1162959
- (3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2137142-73-3
-
- インチ: 1S/C25H22ClNO5/c1-31-23-12-15(10-11-21(23)26)22(13-24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
- InChIKey: XJOFPDAYNRIBEZ-QFIPXVFZSA-N
- ほほえんだ: ClC1C=CC(=CC=1OC)[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 451.1186505g/mol
- どういたいしつりょう: 451.1186505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 84.9Ų
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162959-2.5g |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 2.5g |
$6602.0 | 2023-06-08 | ||
Enamine | EN300-1162959-50mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1162959-0.05g |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 0.05g |
$2829.0 | 2023-06-08 | ||
Enamine | EN300-1162959-500mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1162959-0.1g |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 0.1g |
$2963.0 | 2023-06-08 | ||
Enamine | EN300-1162959-250mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1162959-5.0g |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 5g |
$9769.0 | 2023-06-08 | ||
Enamine | EN300-1162959-5000mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1162959-1000mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1162959-2500mg |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2137142-73-3 | 2500mg |
$1931.0 | 2023-10-03 |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2137142-73-3)
(3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2137142-73-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid, is characterized by its unique structural features, including a chiral center, a substituted phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These characteristics make it a valuable intermediate in the synthesis of peptides and other bioactive molecules.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions. The presence of the Fmoc group in (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid allows for selective deprotection, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This method has revolutionized the production of peptides and proteins, enabling the synthesis of complex biomolecules with high purity and yield.
Recent studies have highlighted the potential applications of (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can be used as a building block for the synthesis of novel antiviral agents. The unique combination of the chiral center and the substituted phenyl group provides a scaffold that can be modified to target specific viral proteins, enhancing antiviral activity while minimizing side effects.
In addition to its role in antiviral drug development, (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has also shown promise in cancer research. A recent publication in the Journal of Medicinal Chemistry detailed how this compound can be incorporated into prodrug strategies for targeted cancer therapy. By conjugating this amino acid with anticancer drugs, researchers have been able to improve drug delivery and reduce systemic toxicity, leading to more effective treatment outcomes.
The structural diversity and functional versatility of (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid make it an attractive candidate for further exploration in drug discovery and development. Its ability to form stable intermediates and its compatibility with various synthetic methodologies have made it an essential tool in the chemist's arsenal. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field of medicinal chemistry.
In conclusion, (3S)-3-(4-chloro-3-methoxyphenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2137142-73-3) represents a significant advancement in the synthesis of bioactive molecules. Its unique properties and potential applications in antiviral and anticancer therapies underscore its value as a key intermediate in pharmaceutical research. As scientists continue to explore its full potential, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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